7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione
Description
7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.
Properties
IUPAC Name |
7-hexyl-3-methyl-8-(methylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-4-5-6-7-8-18-9-10(15-12(18)14-2)17(3)13(20)16-11(9)19/h4-8H2,1-3H3,(H,14,15)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPSBCLAMCDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure comprises a purine-2,6-dione core with three distinct substituents:
- Hexyl group at the N7 position
- Methyl group at the N3 position
- Methylamino group at the C8 position
Retrosynthetic disconnection suggests the following intermediates:
- 8-Bromo-7-hexyl-3-methylpurine-2,6-dione : A bromine atom at C8 facilitates nucleophilic substitution with methylamine.
- Purine-2,6-dione scaffold : Functionalized sequentially at N3, N7, and C8 positions.
Synthetic Routes and Methodologies
Construction of the Purine-2,6-dione Core
The purine-2,6-dione skeleton is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 4,5-diaminopyrimidine derivatives with carbonylating agents such as urea or phosgene. For example:
$$
\text{4,5-Diamino-1-hexylpyrimidine-2,6-dione} + \text{COCl}_2 \rightarrow \text{Purine-2,6-dione intermediate} + 2\text{HCl}
$$
Modification at N3 and N7 positions is achieved through alkylation. For instance, methylation at N3 can be accomplished using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Hexyl Group at N7
Alkylation of the purine nitrogen (N7) is critical. A hexyl group is introduced via nucleophilic substitution or Mitsunobu reaction. One patent describes the use of 2-butyn-1-yl groups at N7, suggesting that analogous conditions (e.g., alkyl halides in dipolar aprotic solvents like DMF) could apply for hexyl substitution.
Example Protocol :
Substitution at C8: Bromination and Amination
The C8 position is functionalized through sequential bromination and nucleophilic amination.
Bromination
Electrophilic bromination at C8 is achieved using bromine or N-bromosuccinimide (NBS) in acidic media:
$$
\text{7-Hexyl-3-methylpurine-2,6-dione} + \text{NBS} \xrightarrow{\text{H}2\text{SO}4} \text{8-Bromo-7-hexyl-3-methylpurine-2,6-dione}
$$
Reaction conditions: 0°C to room temperature, 2–4 hours (Yield: ~80-90%).
Amination with Methylamine
The bromine atom is displaced by methylamine under nucleophilic aromatic substitution (SNAr) conditions. A patent highlights the use of piperidin-3-amine in ester solvents (e.g., ethyl acetate) with catalytic CuI at 85–125°C. Adapting this for methylamine:
Purification and Characterization
Comparative Analysis of Methodologies
| Parameter | Bromination-Amination | Direct Coupling |
|---|---|---|
| Yield | 50-60% | <30% |
| Purity | >98% | 85-90% |
| Reaction Time | 24 hours | 48 hours |
| Scalability | Industrial | Laboratory |
The bromination-amination route offers superior yield and scalability, albeit requiring harsh conditions. Direct coupling methods (e.g., Buchwald-Hartwig) remain less explored due to catalyst costs.
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at N9 can occur. Using bulky bases (e.g., DBU) suppresses N9 alkylation.
- Amination Efficiency : CuI catalysis enhances SNAr kinetics but may require ligand additives (e.g., phenanthroline) for higher conversions.
- Solvent Choice : Ester solvents (ethyl acetate) improve solubility of intermediates compared to alcohols.
Industrial-Scale Considerations
The patent emphasizes process economics:
- Catalyst Recycling : CuI can be recovered via aqueous extraction (85% recovery).
- Solvent Mixtures : Ethyl acetate/DMF (3:1) reduces viscosity and improves heat transfer.
- Continuous Flow Systems : Mitigate exothermic risks during bromination.
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Hexyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-8-((2-hydroxyethyl)amino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Ethyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione is unique due to its specific hexyl and methylamino substitutions, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Biological Activity
7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various purine analogs that have been studied for their pharmacological properties, including anti-cancer and anti-inflammatory effects. Understanding the biological activity of this compound requires an exploration of its mechanisms of action, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione can be described as follows:
- Molecular Formula: C₁₃H₁₈N₄O₂
- Molecular Weight: Approximately 270.31 g/mol
- Functional Groups: The molecule contains a hexyl chain, methyl groups, and a methylamino group attached to a purine core.
The biological activity of 7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in nucleotide metabolism, which could affect cellular proliferation and apoptosis.
- Receptor Modulation: The compound may act as an agonist or antagonist at certain purinergic receptors, influencing cellular signaling pathways associated with inflammation and immune responses.
Anticancer Activity
Research has indicated that 7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed in several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.4 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.5 | Modulation of PI3K/Akt pathway |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 125 |
| IL-6 | 300 | 150 |
Case Studies
- In Vivo Study on Tumor Growth : A study involving murine models demonstrated that administration of 7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis in tumor cells.
- Clinical Relevance : A phase I clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Early results indicate manageable side effects and promising anti-tumor activity.
Q & A
Q. What are the standard synthetic routes for 7-Hexyl-3-methyl-8-(methylamino)purine-2,6-dione?
The compound is typically synthesized via nucleophilic substitution at the 8-position of a purine precursor. For example, reacting 8-bromo-3-methylpurine-2,6-dione with methylamine under controlled alkaline conditions (e.g., sodium carbonate in acetone) yields the methylamino substituent . Advanced methods include cross-coupling reactions, such as the Ullmann biheteroaryl synthesis, which employs transition metal catalysts (e.g., copper) and optimized temperatures (60°C) to enhance regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., δ ~7.84 ppm for aromatic protons in purine derivatives) .
- FTIR : Identifies functional groups (e.g., C=O stretches at ~1697 cm⁻¹, N-H stretches at ~3344 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. How do structural features influence its physicochemical properties?
The 7-hexyl group enhances lipophilicity, improving membrane permeability, while the 8-methylamino group introduces hydrogen-bonding potential for target interactions. Comparative studies show that alkyl chain length at the 7-position correlates with solubility; shorter chains (e.g., ethyl) increase aqueous solubility, whereas longer chains (e.g., hexyl) favor lipid bilayer penetration .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions .
- Catalyst systems : Copper(I)-ligand complexes enhance cross-coupling efficiency in Ullmann-type reactions .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., demethylation) .
Q. How do 8-position substituents modulate biological target affinity?
Structure-activity relationship (SAR) studies reveal that:
- Methylamino at position 8 increases adenosine receptor binding due to hydrogen-bond donor capacity.
- Bulkier groups (e.g., propylthio) reduce affinity but improve metabolic stability . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like A₂A adenosine receptors .
Q. How can contradictory data on biological efficacy be resolved?
Discrepancies in IC₅₀ values may arise from:
Q. What computational tools predict degradation pathways or stability?
Quantum chemical calculations (e.g., Gaussian software) model hydrolysis or oxidation susceptibility. For example, the methylamino group’s electron-donating effect stabilizes the purine ring against acid-catalyzed degradation . Stability under physiological conditions can be validated via accelerated stability testing (40°C/75% RH for 6 months) .
Q. How are multi-parametric optimization approaches applied in drug design?
Integrate:
- QSPR models : Correlate substituent properties (e.g., logP, polar surface area) with ADME profiles .
- High-throughput screening : Prioritize analogs with balanced potency and solubility .
- Crystallography : Resolve target-bound conformations to guide rational design (e.g., Protein Data Bank structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
